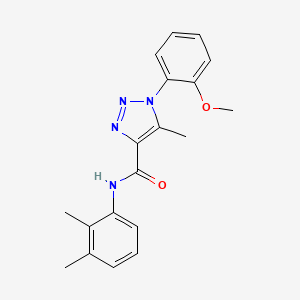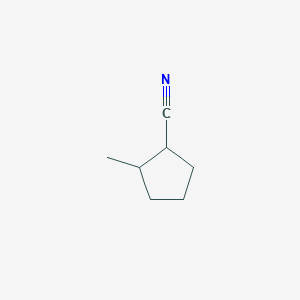![molecular formula C18H25N5O2S B2739305 N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-21-5](/img/no-structure.png)
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including amination, annulation, and other transformations . The specific reactions that “N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” can undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Antimalarial and Antiviral Properties
- Some sulfonamide derivatives, including quinazoline and sulfanilamide structures similar to N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, have shown promise in antimalarial and antiviral research. These compounds have demonstrated significant activity against malaria parasites and SARS-CoV-2, the virus responsible for COVID-19. Their reactivity and molecular docking studies suggest potential for therapeutic applications (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activities
- Novel sulfonamide derivatives, including those with quinazolinone structures, have been synthesized and tested for antimicrobial and antifungal properties. These compounds exhibited varying degrees of effectiveness against bacterial and fungal strains, demonstrating the chemical versatility and potential of such molecules in developing new antibiotics and antifungal agents (Patel et al., 2010).
Anti-inflammatory Properties
- Quinazoline sulfonamides have been explored for their H4 receptor inverse agonist properties, showing potential in treating inflammation. By optimizing the sulfonamide substituents, researchers have developed compounds with excellent affinity for the H4 receptor, demonstrating anti-inflammatory activity in animal models of acute inflammation (Smits et al., 2010).
Anticancer Research
- Compounds with quinazolinone structures have been investigated for their potential as anticancer agents. By synthesizing derivatives and evaluating their cytotoxic effects against cancer cell lines, researchers have identified several compounds with significant activity, suggesting the role of such molecules in cancer research and therapy development (Hassanzadeh et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves the reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide followed by reaction with 6-bromo-1-hexanamine. The resulting intermediate is then reacted with sodium hydrosulfide to form the final product.", "Starting Materials": [ "2-mercaptoquinazoline", "2-bromoacetylacetamide", "6-bromo-1-hexanamine", "Sodium hydrosulfide" ], "Reaction": [ "Step 1: Reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-2-mercaptoquinazoline.", "Step 2: Reaction of N-(2-acetamidoethyl)-2-mercaptoquinazoline with 6-bromo-1-hexanamine in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate.", "Step 3: Reaction of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate with sodium hydrosulfide in the presence of a base such as potassium carbonate to form the final product N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide." ] } | |
Numéro CAS |
689266-21-5 |
Nom du produit |
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
Formule moléculaire |
C18H25N5O2S |
Poids moléculaire |
375.49 |
Nom IUPAC |
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26) |
Clé InChI |
CTIOGVQKIHWTSA-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)
![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)
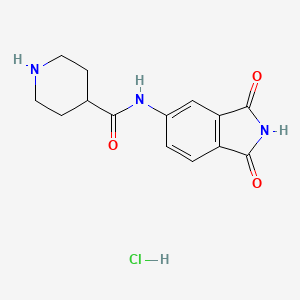




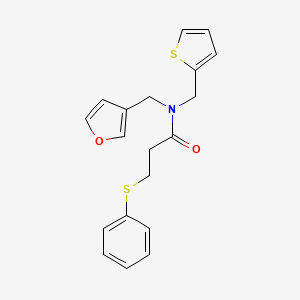
![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
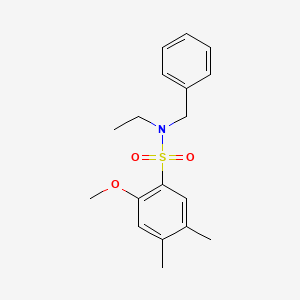
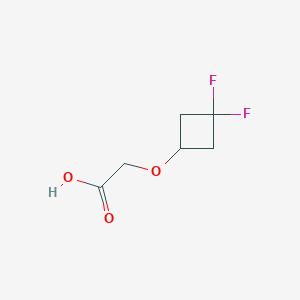
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739241.png)
